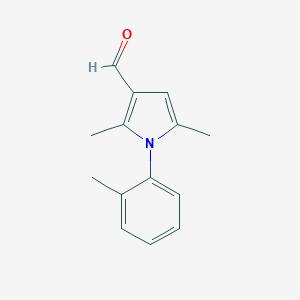

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

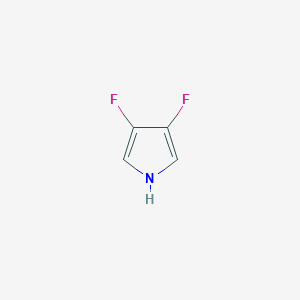

The synthesis of pyrrole derivatives, including those similar to 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, often involves regiospecific preparation from corresponding pyrrole-2-carbaldehydes through lithiation or metallation processes. For example, new group 14 5-metallated pyrrole-2-carbaldehydes have been prepared from pyrrole-2-carbaldehydes by lithiation after protection of the aldehyde function or by metallation using organometallic reagents (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic ring containing nitrogen. The structural analysis often involves X-ray crystallography to determine the crystalline structure and spectroscopic methods for identifying functional groups and bonding patterns. For instance, the crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximates, reveal complex coordination geometries and bonding patterns indicative of the versatile nature of pyrrole derivatives (Shearer, Twiss, & Wade, 1980).

Chemical Reactions and Properties

Pyrrole derivatives engage in a variety of chemical reactions, including condensation, oxidation, and functionalization, which modify their physical and chemical properties. For example, pyrrole-2-carbaldehyde derivatives have been synthesized through oxidative annulation and direct Csp3-H to C═O oxidation, showcasing the compound's ability to undergo transformation and create complex structures (Wu et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes

The synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes has been studied. This includes the synthesis of silylated compounds from related pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Chromatographic Separation of Enantiomers

Research on sterically hindered N-aryl pyrroles, including 2,5-dimethylpyrrole-3-carbaldehydes, has focused on the separation of enantiomers and barriers to racemization, contributing to our understanding of the stereochemical properties of these compounds (Vorkapić-Furač et al., 1989).

Pyrrole Chalcone Derivative Synthesis

A study involved the synthesis of a pyrrole chalcone derivative, which is significant for understanding the chemical behavior and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).

Molecular and Structural Studies

Hydrogen-Bonding Patterns

The hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole have been analyzed, providing insights into the structural properties and potential intermolecular interactions of similar compounds (Senge & Smith, 2005).

Crystal Structure and Spectroscopy Analysis

Studies have been conducted on the crystal structure, infrared, Raman, and density functional studies of related pyrrole compounds, furthering our understanding of their molecular properties (Morzyk-Ociepa et al., 2017).

Applications in Coordination Chemistry and Catalysis

Aluminum and Zinc Complexes with Pyrrole-Based Ligands

Research into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands has implications for their use in catalysis, particularly in polymerization processes (Qiao, Ma, & Wang, 2011).

Supramolecular Chains of {Mn(III)25} Barrel-Like Single Molecule Magnets

A study explored the use of a pyrrole derivative in coordinating paramagnetic transition metal ions, leading to the creation of a new type of single-molecule magnetic structure (Giannopoulos et al., 2014).

Derivative Synthesis and Pharmaceutical Potential

Synthesis of Fused β‐Carbolines and Pyrrolo Derivatives

The condensation of pyrrolecarbaldehydes with other compounds has led to the synthesis of new heterocyclic compounds, indicating potential pharmaceutical applications (Condie & Bergman, 2004).

Derivatives for Pharmacological Interest

A series of heterocyclic compounds using pyrrolecarbaldehydes and thiobarbituric acids were synthesized, hinting at their pharmacological relevance (Bijev & Prodanova, 2004).

Propiedades

IUPAC Name |

2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYDEMQPZTSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358123 |

Source

|

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde | |

CAS RN |

119673-47-1 |

Source

|

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)